molecular formula C17H19ClN4 B2850078 N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890636-09-6

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2850078
CAS No.: 890636-09-6
M. Wt: 314.82
InChI Key: FLBGVMZEFCWIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a sec-butyl group, a chlorophenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolopyrimidine core.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow reactors for continuous synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Inhibiting the replication of microorganisms or cancer cells.

    Modulating signaling pathways: Affecting the expression of genes and proteins involved in disease progression.

Comparison with Similar Compounds

N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolopyrimidine class, such as:

  • N-(tert-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-(sec-butyl)-3-(2-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in this compound contributes to its distinct properties and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-butan-2-yl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-4-11(2)20-16-9-12(3)21-17-14(10-19-22(16)17)13-7-5-6-8-15(13)18/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBGVMZEFCWIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.